Deferitrin
Overview
Description
Mechanism of Action
Target of Action
Deferitrin, also known as GT56-252, is primarily targeted towards iron . It is an orally active, tridentate iron chelator . The primary role of this compound is to bind to iron and facilitate its excretion, thereby helping to manage conditions of iron overload .
Mode of Action
This compound interacts with iron by forming a stable complex . This complex is then excreted, primarily through the fecal route . The efficiency of iron excretion when this compound is administered orally is between 13% and 18% .
Biochemical Pathways
It is known that this compound plays a significant role in the metabolism of iron . By binding to iron and facilitating its excretion, this compound helps to regulate iron levels in the body .
Pharmacokinetics
The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). This compound is well absorbed when administered orally . The half-life of this compound is approximately 2 to 4 hours . Preliminary measurements show that about 75% of this compound is recovered in the urine .
Result of Action
The primary result of this compound’s action is the reduction of iron levels in the body . By binding to iron and facilitating its excretion, this compound helps to manage conditions of iron overload, such as those resulting from transfusion therapy .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. , suggesting that dietary factors may not significantly impact its action
Biochemical Analysis
Biochemical Properties
Deferitrin plays a significant role in biochemical reactions, particularly in iron metabolism . It interacts with iron, forming a 2:1 this compound: iron complex . This interaction is crucial for its function as an iron chelator, aiding in the excretion of iron predominantly through the fecal route .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by aiding in the management of iron levels within the cell
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with iron. As an iron chelator, this compound binds to iron, forming a complex that is then excreted from the body This helps in managing iron overload conditions
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be well-tolerated . The pharmacokinetics of this compound have been studied, with blood samples taken at intervals up to 24 hours to characterize its behavior . The half-life of this compound is approximately 2 to 4 hours
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . In a study, this compound was administered orally to Cebus apella monkeys, a species whose iron metabolism closely resembles that of humans . The study found that this compound effects iron excretion with an efficiency of 13–18% when administered orally
Metabolic Pathways
This compound is involved in the metabolic pathway of iron management . It interacts with iron, aiding in its excretion from the body
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully documented. It is known that this compound is orally active and is well-absorbed
Preparation Methods
Deferitrin is synthesized from desferrithiocin analogues. The synthetic route involves the modification of desferrithiocin to improve its safety profile and efficacy . The industrial production methods for this compound involve the preparation of the compound in liquid form or as capsules, with doses ranging from 3 to 15 mg/kg .
Chemical Reactions Analysis
Deferitrin undergoes several types of chemical reactions, primarily involving its interaction with iron. As an iron chelator, this compound forms a stable complex with iron, facilitating its excretion from the body . The major product formed from these reactions is the this compound-iron complex, which is predominantly excreted via the fecal route .
Scientific Research Applications
Deferitrin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, this compound is used to treat chronic iron overload conditions, such as those resulting from transfusion therapy in patients with beta-thalassemia . In chemistry, this compound is studied for its iron-chelating properties and its potential to minimize toxicity associated with iron overload . In biology, this compound is used to study iron metabolism and its effects on various biological systems .
Comparison with Similar Compounds
Deferitrin is compared with other iron chelators, such as deferiprone and deferasirox . While deferiprone and deferasirox are also orally effective iron-chelating agents, this compound is unique in its tridentate ligand structure and its demonstrated efficacy in preclinical evaluations . Similar compounds to this compound include deferiprone, deferasirox, and desferrithiocin .
Properties
IUPAC Name |
(4S)-2-(2,4-dihydroxyphenyl)-4-methyl-5H-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c1-11(10(15)16)5-17-9(12-11)7-3-2-6(13)4-8(7)14/h2-4,13-14H,5H2,1H3,(H,15,16)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUUFNIKLCFNLN-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C=C(C=C2)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239101-33-8 | |
Record name | Deferitrin [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0239101338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Deferitrin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16132 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DEFERITRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T69Y9LDN44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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